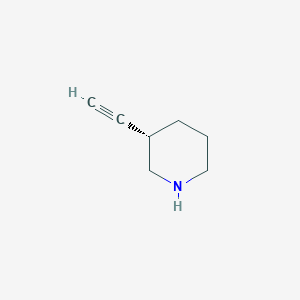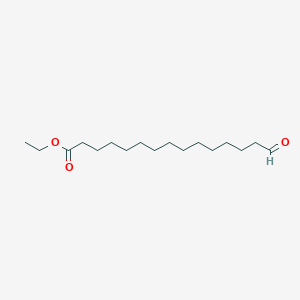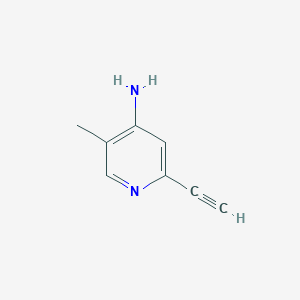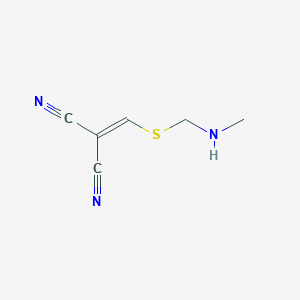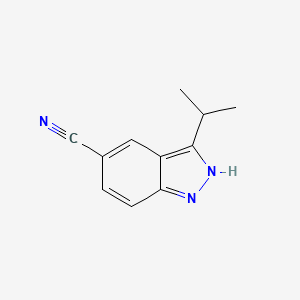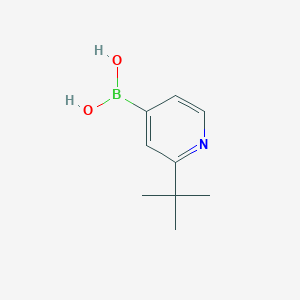
(2-(tert-Butyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(tert-Butyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a tert-butyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method starts with 2-bromo-4-tert-butylpyridine, which undergoes a halogen-metal exchange reaction with a metalation reagent such as n-butyllithium. The resulting organometallic intermediate is then treated with a boronic acid ester to form the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-(tert-Butyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with an aryl or vinyl halide, forming a new carbon-carbon bond . The molecular targets and pathways involved in other applications, such as medicinal chemistry, are still under investigation and may vary depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain contexts.
2-Pyridinylboronic acid: Similar structure but without the tert-butyl group, leading to different reactivity and applications.
(2-(tert-Butyl)pyridin-4-yl)boronic acid pinacol ester: A derivative that is often used as a more stable and easily handled form of the boronic acid.
Uniqueness
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in situations where controlled reactivity is desired .
Properties
Molecular Formula |
C9H14BNO2 |
|---|---|
Molecular Weight |
179.03 g/mol |
IUPAC Name |
(2-tert-butylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)8-6-7(10(12)13)4-5-11-8/h4-6,12-13H,1-3H3 |
InChI Key |
AUKMAUQROCBPLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


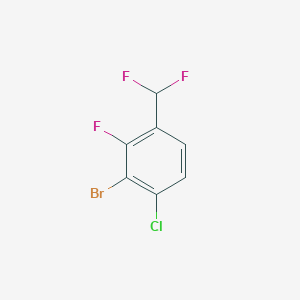
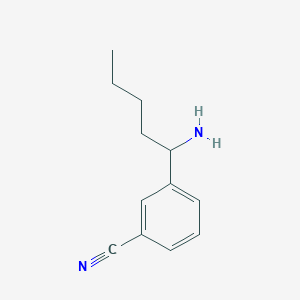
![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
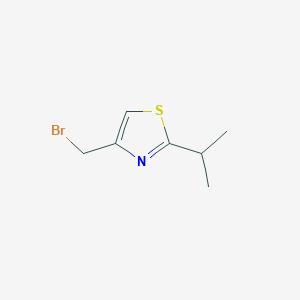
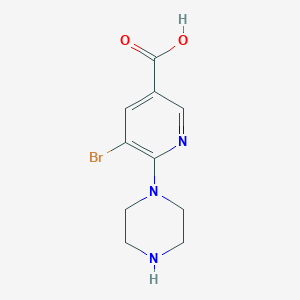
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)
